3-Methylpyrazine-2-sulfonyl fluoride 3-Methylpyrazine-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18098735
InChI: InChI=1S/C5H5FN2O2S/c1-4-5(11(6,9)10)8-3-2-7-4/h2-3H,1H3
SMILES:
Molecular Formula: C5H5FN2O2S
Molecular Weight: 176.17 g/mol

3-Methylpyrazine-2-sulfonyl fluoride

CAS No.:

Cat. No.: VC18098735

Molecular Formula: C5H5FN2O2S

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methylpyrazine-2-sulfonyl fluoride -

Specification

Molecular Formula C5H5FN2O2S
Molecular Weight 176.17 g/mol
IUPAC Name 3-methylpyrazine-2-sulfonyl fluoride
Standard InChI InChI=1S/C5H5FN2O2S/c1-4-5(11(6,9)10)8-3-2-7-4/h2-3H,1H3
Standard InChI Key QACKRKUNNITYPH-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN=C1S(=O)(=O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Methylpyrazine-2-sulfonyl fluoride consists of a six-membered pyrazine ring (C₄H₄N₂) substituted with a methyl group at the 3-position and a sulfonyl fluoride (-SO₂F) group at the 2-position. The planar aromatic pyrazine ring confers electron-deficient properties, enhancing the electrophilicity of the sulfonyl fluoride moiety. This structural configuration facilitates nucleophilic attacks at the sulfur center, making it reactive toward amino acid residues such as serine, threonine, and lysine .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₅FN₂O₂S
Molecular Weight176.17 g/mol
CAS NumberNot publicly disclosed
ReactivityElectrophilic sulfonylation
StabilityHydrolysis-resistant in H₂O

Synthesis and Manufacturing

Fluorosulfonylation of Pyrazine Derivatives

The synthesis of 3-methylpyrazine-2-sulfonyl fluoride typically involves fluorosulfonylation of pre-functionalized pyrazine precursors. Aryl halides or arynes serve as common starting materials, with sulfur dioxide (SO₂) and fluorine donors like N-fluorobenzenesulfonimide (NFSI) introducing the sulfonyl fluoride group . For example, Kim et al. demonstrated a multicomponent reaction using (trimethylsilyl)phenyl trifluoromethanesulfonate, secondary amines, and SO₂F₂ to generate arylsulfonyl fluorides under mild conditions . Anhydrous solvents such as iPrOH and catalysts like di-tert-butyl(4-dimethylaminophenyl)phosphine (2(AmPhos)) are critical to prevent hydrolysis of the sulfonyl fluoride group .

Optimization Challenges

Key challenges include controlling reaction temperatures (75°C optimal ) and minimizing side reactions from competing nucleophiles. Yields depend on the electronic nature of substituents; electron-withdrawing groups on the pyrazine ring enhance reactivity toward fluorosulfonylation .

Applications in Chemical Biology and Medicinal Chemistry

Enzyme Inhibition and Covalent Probes

Sulfonyl fluorides, including 3-methylpyrazine-2-sulfonyl fluoride, are "privileged warheads" in chemical biology due to their balanced reactivity and stability . They form stable covalent adducts with nucleophilic residues in enzyme active sites, enabling irreversible inhibition. For instance, palmityl sulfonyl fluoride analogs induce dimerization of outer membrane phospholipase A (OMPLA) by modifying active-site serines, providing insights into enzyme activation mechanisms .

Protein Residue Mapping

This compound’s ability to modify lysine, tyrosine, and histidine residues (in addition to serine) makes it versatile for proteome-wide profiling . Activity-based probes derived from sulfonyl fluorides have been used to map substrate-binding sites in ATP-binding cassette transporters like P-glycoprotein, elucidating drug resistance mechanisms .

Comparative Analysis with Other Sulfonyl Fluorides

Electronic and Steric Effects

The pyrazine ring in 3-methylpyrazine-2-sulfonyl fluoride introduces electron-withdrawing effects that enhance the electrophilicity of the sulfonyl fluoride group compared to benzene-based analogs like phenyl sulfonyl fluoride . This increased reactivity enables faster conjugation with target residues but requires careful modulation to avoid off-target interactions.

Table 2: Reactivity Comparison of Sulfonyl Fluorides

CompoundTarget ResiduesRelative Reactivity
3-Methylpyrazine-2-SO₂FSer, Thr, Lys, Tyr, HisHigh
Phenyl-SO₂FSer, CysModerate
Aliphatic-SO₂FSer, ThrLow

Stability and Environmental Considerations

Hydrolytic Stability

Unlike sulfonyl chlorides, the sulfonyl fluoride group resists hydrolysis due to the strong S-F bond (bond dissociation energy ≈ 90 kcal/mol) . This stability allows its use in aqueous biological assays without rapid degradation.

Degradation Pathways

Under extreme conditions (e.g., strong bases), hydrolysis yields sulfonic acids and fluoride ions. Environmental persistence data specific to 3-methylpyrazine-2-sulfonyl fluoride remain limited, but analogous compounds exhibit moderate biodegradability in soil (Koc ≈ 100–500 mL/g) .

Future Directions and Research Opportunities

Targeted Covalent Inhibitors

The tunable reactivity of 3-methylpyrazine-2-sulfonyl fluoride supports the design of next-generation covalent inhibitors for kinases and proteases. Structural modifications to the pyrazine ring could optimize selectivity for therapeutic targets.

Environmental Impact Studies

Further research is needed to assess its ecotoxicological effects, particularly aquatic toxicity and bioaccumulation potential.

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